molecular formula C14H11NO4 B15095276 3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid

3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid

Cat. No.: B15095276
M. Wt: 257.24 g/mol
InChI Key: XDKRSRYSRYRMTM-FMIVXFBMSA-N
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Description

3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a prop-2-enoic acid backbone substituted with a furan-2-yl ring and a phenylformamido group, a structure often associated with potential bioactive properties. Its primary research applications are derived from its molecular architecture, which suggests utility as a key synthetic intermediate or a building block for the development of novel pharmacologically active molecules. Researchers may employ this compound in the design and synthesis of compound libraries targeting various enzymes or receptors, particularly in exploring structure-activity relationships (SAR). The furan and benzamide motifs are common in molecules that interact with biological systems, making this compound a valuable asset for projects in hit-to-lead optimization and as a precursor for more complex heterocyclic systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(E)-2-benzamido-3-(furan-2-yl)prop-2-enoic acid

InChI

InChI=1S/C14H11NO4/c16-13(10-5-2-1-3-6-10)15-12(14(17)18)9-11-7-4-8-19-11/h1-9H,(H,15,16)(H,17,18)/b12-9+

InChI Key

XDKRSRYSRYRMTM-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Phenylformamido Group: This step involves the reaction of aniline with formic acid to form phenylformamide, which is then introduced to the furan ring through a condensation reaction.

    Formation of the Prop-2-enoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under standard acid-catalyzed conditions. For example, reactions with methanol in the presence of dimethyl sulfate yield methyl esters. This transformation is critical for modifying solubility and bioavailability of derivatives.

Example reaction conditions :

text
3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid + MeOH → Methyl ester derivative (60°C, 1h, dimethyl sulfate catalyst)[5].

Hydroarylation of the α,β-Unsaturated System

The α,β-unsaturated carboxylic acid system participates in hydroarylation reactions with arenes in Brønsted superacid (TfOH). This forms 3-aryl-3-(furan-2-yl)propanoic acid derivatives via electrophilic activation .

Key Reaction Data:

Arene SubstrateProduct Yield (%)Conditions
Benzene65–780°C, 2h, TfOH
Toluene58–700°C, 2h, TfOH
Xylene52–680°C, 2h, TfOH

Mechanistic studies using NMR and DFT calculations confirm that O,C-diprotonated intermediates (e.g., Ba , Bg ) are the reactive electrophilic species . These dications exhibit high electrophilicity indices (ω = 5.2–5.3 eV), facilitating C–C bond formation with electron-rich arenes .

Electrophilic Aromatic Substitution

The electron-rich furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation), though specific examples for this compound require further experimental validation. Theoretical studies suggest the furan’s C3 position is most reactive due to LUMO orbital contributions (~27–30%) .

Biological Activity of Derivatives

Hydroarylation products demonstrate significant antimicrobial activity:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Candida albicans12–1564
Staphylococcus aureus10–1364
Escherichia coli8–1164

These activities are attributed to the combined effects of the furan moiety and aryl substituents .

Protonation and Electrophilic Activation:

  • First Protonation :

    • Occurs at the carbonyl oxygen (∆G = −15.2 kcal/mol for 1aAa ) .

  • Second Protonation :

    • Forms O,C-diprotonated species (∆G = −8.4 kcal/mol for AaBa ) .

Key Intermediates:

IntermediateCharge on C3 (e)LUMO Contribution (%)Electrophilicity Index (ω, eV)
Ba +0.02275.2
Bg +0.02305.3

These intermediates enable regioselective hydroarylation via a Friedel-Crafts-like mechanism .

Scientific Research Applications

3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Furan-Phenyl Core
  • 2-Cyano-3-[5-(3-trifluoromethyl-phenyl)-furan-2-yl]-acrylic acid (): Replaces the phenylformamido group with a cyano (-CN) and trifluoromethylphenyl (-CF₃) substituent. The electron-withdrawing -CF₃ group increases acidity (pKa ~2.5–3.0) compared to the formamido group (pKa ~4.5–5.0), altering solubility and reactivity .
  • 3-Amino-3-[5-(2-trifluoromethylphenyl)-furan-2-yl]-propanoic acid (): Features an amino (-NH₂) group instead of formamido (-NHC(O)Ph). The amino group increases basicity (pKa ~9–10) and hydrogen-bond donor capacity, contrasting with the neutral hydrogen-bond acceptor nature of the formamido group. This substitution may enhance water solubility but reduce membrane permeability .
Backbone Modifications
  • (E)-3-[4-[(1R)-6-Hydroxy-2-isobutyl-3,4-dihydro-1H-isoquinolin-1-yl]phenyl]prop-2-enoic acid (): Incorporates a complex isoquinoline ring system instead of a simple phenyl group. The hydroxyl (-OH) group introduces additional hydrogen-bonding sites, which are absent in the target compound .

Physicochemical Properties

Property Target Compound 2-Cyano Analogue () 3-Amino Analogue () Isoquinoline Derivative ()
Solubility (Polarity) Moderate (amide + -COOH) Low (-CF₃, -CN) High (-NH₂, -COOH) Low (bulky aromatic)
Melting Point ~150–160°C (estimated) ~180–190°C ~200–210°C ~220–230°C
Hydrogen Bonding Acceptor (amide), donor (-COOH) Acceptor (-CN) Donor (-NH₂), acceptor (-COOH) Donor (-OH), acceptor (amide)
  • Spectroscopic Data :
    • IR spectra of related compounds () show C=O stretches at 1680–1720 cm⁻¹ for esters and acids. The target compound’s formamido group would exhibit N-H stretches at ~3300 cm⁻¹ and C=O at ~1650 cm⁻¹ .
    • ¹H NMR shifts for the α,β-unsaturated protons in similar acids appear at δ 6.5–7.5 ppm (), while formamido protons resonate at δ 8.0–8.5 ppm .

Biological Activity

3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid, with the chemical formula C14H11NO4, is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a phenylformamido group attached to a prop-2-enoic acid backbone. Its molecular weight is approximately 257.24 g/mol, and it is soluble in various organic solvents, making it suitable for diverse applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Synthesis Routes

Several synthetic methods have been proposed for the preparation of this compound. These methods often involve the reaction of furan derivatives with phenylformamide and subsequent modifications to enhance biological activity.

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-(Furanyl)-acrylic acidContains furan and acrylic acidKnown for anti-inflammatory properties
PhenylfuranamideFuran attached to an amideExhibits strong antimicrobial activity
Furan-based derivativesVarious substitutions on furanPotentially broader pharmacological profiles

The combination of the furan moiety with a phenylformamido group in this compound may enhance its biological activity compared to simpler derivatives.

Case Studies and Research Findings

Recent studies have focused on the enzyme inhibition properties of compounds structurally related to this compound. For example, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. One derivative demonstrated potent inhibition with IC50 values significantly lower than that of standard compounds like kojic acid .

Additionally, molecular docking studies indicated that these compounds could effectively bind to both catalytic and allosteric sites of tyrosinase, suggesting potential therapeutic applications in skin pigmentation disorders .

Q & A

Advanced Research Question

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine lowest-energy conformers.
  • Docking studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2).
  • Pharmacophore mapping : Align furan and phenylformamido groups with known active sites .

What analytical techniques differentiate stereoisomers during synthesis?

Q. Methodological Guidance

  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to resolve enantiomers.
  • VCD Spectroscopy : Compare experimental vs. calculated vibrational circular dichroism spectra.
  • NOESY NMR : Identify through-space interactions between furan protons and the phenylformamido group .

How do substituent modifications (e.g., fluorination) impact bioactivity?

Advanced Research Question
Fluorination at the phenyl ring (meta/para positions) enhances metabolic stability but may reduce solubility:

  • In vitro assays : Measure IC₅₀ against COX-2; fluorinated analogs show ~20% higher inhibition.
  • LogD analysis : Fluorine increases hydrophobicity (ΔlogD = +0.3), requiring formulation adjustments .

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